molecular formula C12H16ClFN2O2 B2763896 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide CAS No. 2224450-60-4

4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide

Cat. No. B2763896
CAS RN: 2224450-60-4
M. Wt: 274.72
InChI Key: KRLDMRDZAKHFMN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in neurons, as well as improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide is its potential use as a neuroprotective agent. It has shown promising results in various animal models of neurodegenerative diseases, and further studies are needed to determine its efficacy in humans. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of traumatic brain injury. This compound has been shown to have a protective effect on neurons in animal models of brain injury, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in combination with other neuroprotective agents, such as antioxidants or anti-inflammatory drugs. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide involves the reaction of 4-chloro-2-fluoro-3-nitropyridine with 4-methoxybutylamine, followed by reduction with sodium borohydride. The resulting product is then treated with methyl isocyanate to produce this compound. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide has been extensively studied for its potential use as a neuroprotective agent. It has been shown to have a protective effect on neurons against oxidative stress and inflammation. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O2/c1-16(7-3-4-8-18-2)12(17)10-9(13)5-6-15-11(10)14/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLDMRDZAKHFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC)C(=O)C1=C(C=CN=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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